4-diazoheptane-3,5-dione
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Overview
Description
4-Diazoheptane-3,5-dione is an organic compound characterized by the presence of a diazo group (-N=N-) attached to a heptane backbone with two ketone functionalities at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-diazoheptane-3,5-dione typically involves the diazotization of heptane-3,5-dione. One common method includes the reaction of heptane-3,5-dione with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazo compound. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Diazoheptane-3,5-dione undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form five-membered ring compounds.
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.
Decomposition Reactions: Under thermal or photolytic conditions, the diazo group can decompose to generate carbenes, which can further react with various substrates.
Common Reagents and Conditions
Cycloaddition Reactions: Typically carried out in the presence of a catalyst such as a transition metal complex.
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols.
Decomposition Reactions: Can be induced by heat or light, often in the presence of a sensitizer.
Major Products Formed
Cycloaddition Reactions: Formation of bicyclic compounds.
Substitution Reactions: Formation of substituted heptane derivatives.
Decomposition Reactions: Formation of carbene intermediates and subsequent products.
Scientific Research Applications
4-Diazoheptane-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the construction of complex molecular architectures.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-diazoheptane-3,5-dione involves the generation of reactive intermediates such as carbenes and carbonyl ylides. These intermediates can undergo various transformations, including cycloadditions and insertions, leading to the formation of new chemical bonds and complex structures. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparison with Similar Compounds
Similar Compounds
6-Diazoheptane-2,5-dione: Another diazo compound with similar reactivity but different substitution pattern.
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
2,2-Dialkyl-5-diazo-1,3-dioxane-4,6-diones: Exhibits similar photochemical behavior and reactivity.
Uniqueness
4-Diazoheptane-3,5-dione is unique due to its specific substitution pattern and the presence of two ketone functionalities, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and a subject of ongoing research.
Properties
IUPAC Name |
4-diazoheptane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5(10)7(9-8)6(11)4-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAKUWWFTGWBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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